N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(5-(2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H14N4O3S2 and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
Microwave-Assisted Synthesis
The development of isothiazolopyridines, pyridothiazines, and pyridothiazepines, through both conventional chemical methods and modern microwave techniques, has been reported. Compounds related to the chemical structure of interest have been synthesized, demonstrating the utility of microwave-assisted reaction conditions for higher yields in shorter times compared to conventional methods (Youssef et al., 2012).
Intramolecular Diels–Alder Reaction
The conversion of pyrone-carboxamides through an intramolecular Diels–Alder reaction to generate fused 1,3-cyclohexadiene systems highlights a versatile synthetic intermediate for polycyclic compounds and benzo-fused heterocycles (Noguchi et al., 1986).
Chemical Transformations
Thienopyrimidine Synthesis
Research on the transformation of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis reveals the chemical flexibility and potential application in synthesizing novel heterocyclic compounds (Pokhodylo et al., 2010).
Photophysical Properties
A study on the preparation of oxazolo-[5,4-b]pyridin-2(1H)-ones based on the Hoffmann reaction of 2-oxo-1,2-dihydropyridine-3-carboxamides, leading to the detection of effective phosphors with quantum yields up to 0.78, illustrates the relevance of such compounds in photophysical research (Shatsauskas et al., 2019).
Heterocyclic Derivatives Synthesis
Thiazolo and Triazolo Derivatives
The synthesis of thiazolo[3,2-a]- and triazolo[4,3-a]pyrimidines and pyrimido[2,1-c]triazine derivatives from heteroaromatic compounds showcases the structural diversity achievable through strategic chemical reactions, providing a foundation for further exploration of these compounds in medicinal chemistry and other scientific applications (Haiza et al., 2000).
Mechanism of Action
Target of action
The compound contains a 2-oxo-1,2-dihydropyridine moiety, which is found in many biologically active compounds . These compounds can interact with various targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups.
Mode of action
The interaction with the target usually involves the formation of non-covalent bonds (such as hydrogen bonds, ionic bonds, and hydrophobic interactions) between the compound and specific amino acid residues in the target protein. This can lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the overall flow of metabolites through the pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure and physicochemical properties, such as solubility, lipophilicity, and stability. These properties can affect the compound’s bioavailability, i.e., the extent and rate at which it reaches its site of action .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in cell signaling and gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions, or its action might be modulated by the presence of other molecules .
Properties
IUPAC Name |
N-[5-(2-oxo-1H-pyridine-3-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(10-4-7-25-9-10)20-17-19-12-3-6-21(8-13(12)26-17)16(24)11-2-1-5-18-15(11)23/h1-2,4-5,7,9H,3,6,8H2,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQPFQWLVZCOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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